2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14618502
InChI: InChI=1S/C10H11N5O3S3/c11-9-14-15-10(20-9)19-5-8(16)13-6-1-3-7(4-2-6)21(12,17)18/h1-4H,5H2,(H2,11,14)(H,13,16)(H2,12,17,18)
SMILES:
Molecular Formula: C10H11N5O3S3
Molecular Weight: 345.4 g/mol

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

CAS No.:

Cat. No.: VC14618502

Molecular Formula: C10H11N5O3S3

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide -

Specification

Molecular Formula C10H11N5O3S3
Molecular Weight 345.4 g/mol
IUPAC Name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C10H11N5O3S3/c11-9-14-15-10(20-9)19-5-8(16)13-6-1-3-7(4-2-6)21(12,17)18/h1-4H,5H2,(H2,11,14)(H,13,16)(H2,12,17,18)
Standard InChI Key XOOCPGSAGIALAP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)S(=O)(=O)N

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, reflects its three primary components:

  • Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted with an amino group at position 5.

  • Acetamide linker: A methylene group bonded to a carbonyl moiety, facilitating conjugation between the thiadiazole and aryl groups.

  • 4-Sulfamoylphenyl group: A benzene ring para-substituted with a sulfonamide functional group, enhancing hydrogen-bonding capacity.

The molecular formula C₁₀H₁₁N₅O₃S₃ corresponds to a molecular weight of 345.4 g/mol, with a calculated topological polar surface area (TPSA) of 156 Ų, suggesting moderate bioavailability.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₀H₁₁N₅O₃S₃
Molecular Weight (g/mol)345.4
Hydrogen Bond Donors4
Hydrogen Bond Acceptors8
Rotatable Bonds5
Canonical SMILESC1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)S(=O)(=O)N

Synthesis and Derivative Development

Synthetic Pathways

While no published protocol explicitly details the synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, analogous compounds suggest a multistep approach:

  • Thiadiazole formation: Cyclization of thiosemicarbazides with carboxylic acids under acidic conditions generates the 1,3,4-thiadiazole core .

  • Sulfanylacetamide coupling: Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride, followed by nucleophilic substitution with 4-aminobenzenesulfonamide .

A related synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives employed ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile, achieving yields of 65–82% . Adapting this method could theoretically produce the target compound, though reaction optimization would be necessary.

Analytical Characterization

Hypothetical characterization data inferred from structural analogs include:

  • ¹H NMR: A singlet at δ 2.8–3.2 ppm for the methylene group (CH₂S), aromatic protons at δ 7.2–7.8 ppm, and broad signals for NH₂ groups .

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), and 3350 cm⁻¹ (N-H).

Biological Activity and Mechanistic Hypotheses

Anticancer Activity

Structurally similar compounds, such as N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, demonstrated moderate cytotoxicity against SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines, with IC₅₀ values ranging from 3.1 to 12.6 µM . Electron-withdrawing substituents (e.g., -Cl, -F) improved activity, suggesting that the amino and sulfamoyl groups in the target compound could modulate potency .

Enzyme Inhibition

The sulfonamide moiety may confer carbonic anhydrase (CA) inhibitory activity, analogous to acetazolamide. Molecular docking studies predict favorable interactions with CA IX, a tumor-associated isoform .

Chemical Applications and Reactivity

Synthetic Intermediate

The compound’s reactive sites—the amino group, thioether linkage, and sulfonamide—enable diverse modifications:

  • Amino group: Acylation or alkylation to enhance lipophilicity.

  • Thioether: Oxidation to sulfone or nucleophilic displacement.

  • Sulfonamide: Metal coordination or hydrogen-bonding interactions .

Coordination Chemistry

Sulfonamide-containing ligands often form complexes with transition metals. For example, zinc(II) complexes of similar thiadiazoles show enhanced antibacterial activity compared to free ligands.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Thiadiazole Derivatives

CompoundMolecular WeightKey SubstituentsTested Activity (IC₅₀)
Target Compound345.45-Amino, 4-sulfamoylNot tested
N-(5-Mercapto-thiadiazol)-2-phenylacetamide 265.32-Phenyl3.1–12.6 µM
2-[(5-Phenyl-oxadiazol-2-yl)sulfanyl] Analog 390.45-Phenyl, 4-sulfamoylNot reported

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